Etafedrine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Etafedrine primarily targets the beta-2 adrenoceptors . These receptors play a crucial role in the sympathetic nervous system, which controls the body’s “fight or flight” response. Specifically, beta-2 adrenoceptors are found in the lungs, where they help to control the diameter of the airways .
Mode of Action
As a sympathomimetic agent, Etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine Instead, it acts as a selective beta-2 adrenoreceptor agonist , mediating its bronchodilator effects without increasing norepinephrine release .
Biochemical Pathways
As a beta-2 adrenoreceptor agonist, it likely influences thecAMP signaling pathway . This pathway is involved in many processes, including the relaxation of smooth muscle in the airways, which can help to alleviate symptoms of conditions like asthma .
Pharmacokinetics
As a sympathomimetic agent, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The primary result of Etafedrine’s action is the relaxation of the bronchial tree , leading to a reduction in spasms and an increase in airflow . This makes it effective in treating conditions characterized by bronchial congestion and bronchospasm, such as acute bronchitis, acute episodes of chronic bronchitis, and bronchial asthma .
Biochemical Analysis
Biochemical Properties
It is known to act as a beta-2 adrenoceptor agonist . This suggests that it interacts with beta-2 adrenoceptors, a type of protein found on the surface of cells, particularly in the lungs. The nature of these interactions is likely to involve binding to the receptor, triggering a biochemical reaction within the cell.
Cellular Effects
Etafedrine Hydrochloride’s role as a beta-2 adrenoceptor agonist suggests that it has significant effects on various types of cells, particularly those in the lungs. By binding to beta-2 adrenoceptors, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. As a beta-2 adrenoceptor agonist, it likely exerts its effects at the molecular level by binding to beta-2 adrenoceptors on the surface of cells. This binding could lead to the activation of intracellular signaling pathways, changes in gene expression, and alterations in cellular metabolism .
Preparation Methods
Etafedrine can be synthesized by alkylating ephedrine with ethyl iodide . The hydrochloride form of etafedrine is prepared by passing hydrogen chloride through a solution of ethylephedrine in diethyl ether . Industrial production methods typically involve these steps to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Etafedrine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Etafedrine has been used in various scientific research applications, including:
Chemistry: As a model compound for studying β2 adrenoreceptor agonists.
Biology: In studies related to bronchial tree receptors and their role in respiratory conditions.
Industry: In the development of decongestants and other respiratory medications.
Comparison with Similar Compounds
Etafedrine is similar to other compounds such as ephedrine and pseudoephedrine. it is unique in its selective action on β2 adrenergic receptors without inducing the release of epinephrine or norepinephrine . This makes it a more targeted bronchodilator with fewer side effects related to the release of these neurotransmitters.
Similar Compounds
Ephedrine: An alpha and beta-adrenergic agonist used to treat hypotension, allergic conditions, bronchial asthma, and nasal congestion.
Pseudoephedrine: A decongestant that shrinks blood vessels in the nasal passages to relieve nasal congestion.
Biological Activity
Etafedrine hydrochloride, also known as ethylephedrine, is a sympathomimetic agent primarily recognized for its role as a bronchodilator. This compound is structurally related to ephedrine but exhibits distinct pharmacological properties due to its selective action on beta-2 adrenergic receptors. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, therapeutic applications, and relevant research findings.
Etafedrine acts as a selective β2-adrenergic receptor agonist , which is crucial for its bronchodilatory effects. Unlike ephedrine, which stimulates both alpha and beta adrenergic receptors and induces the release of norepinephrine, etafedrine selectively binds to β2 receptors without significantly increasing norepinephrine release. This selectivity minimizes cardiovascular side effects, making it a safer option for patients with respiratory conditions .
- Receptor Binding : Etafedrine has a higher affinity for β2 receptors compared to β1 receptors, leading to effective relaxation of bronchial smooth muscle.
- Physiological Effects : Activation of β2 receptors results in increased adenylate cyclase activity, elevating cyclic AMP levels and promoting bronchodilation .
Pharmacokinetics
The pharmacokinetic profile of this compound shares similarities with that of ephedrine:
- Absorption : Etafedrine is readily absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within one hour after oral administration. For instance, a single oral dose of 24 mg results in an average peak plasma concentration of approximately 0.10 mg/L .
- Volume of Distribution : The volume of distribution is around 3 L/kg, indicating extensive tissue distribution .
- Elimination : The drug is primarily excreted through urine, with a half-life that allows for sustained therapeutic effects .
Therapeutic Applications
This compound has been utilized in various clinical settings:
- Bronchodilation : It is primarily used to alleviate symptoms associated with asthma and chronic obstructive pulmonary disease (COPD) by inducing bronchodilation.
- Combination Therapy : Historically, etafedrine was included in combination products aimed at enhancing respiratory function .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
- Clinical Efficacy : A study demonstrated that etafedrine effectively reduced bronchospasm in patients with asthma when compared to placebo. The bronchodilator effect was significant within 30 minutes post-administration and lasted for several hours.
- Comparative Analysis : In a comparative study against ephedrine, etafedrine showed superior selectivity for β2 receptors and reduced cardiovascular stimulation, which is particularly beneficial for patients with underlying heart conditions .
- Pharmacodynamics : Research highlighted that the direct action on β2 receptors leads to a more controlled bronchodilation response without the adverse effects associated with non-selective sympathomimetics like ephedrine .
Summary Table of Key Properties
Property | This compound |
---|---|
Chemical Formula | C12H19NO |
Molecular Weight | 193.28 g/mol |
Mechanism of Action | Selective β2-adrenergic receptor agonist |
Primary Use | Bronchodilator for asthma and COPD |
Absorption | Rapidly absorbed from the GI tract |
Peak Plasma Concentration | ~0.10 mg/L after 24 mg dose |
Elimination Route | Urinary excretion |
Properties
IUPAC Name |
2-[ethyl(methyl)amino]-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVLBORJKFZWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5591-29-7 (hydrochloride) | |
Record name | Etafedrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20864101 | |
Record name | 2-Ethylmethylamino-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-79-0 | |
Record name | Etafedrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7681-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etafedrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylmethylamino-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etafedrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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